(R)-Rivastigmine tartrate is derived from (S)-3-(1-(dimethylamino)ethyl)phenol, which undergoes a series of chemical reactions to yield the final product. It is classified as a carbamate derivative and falls under the category of cholinesterase inhibitors, which are crucial in managing neurodegenerative conditions .
The synthesis of (R)-rivastigmine tartrate typically involves several key steps:
This method allows for high purity and yield, making it suitable for industrial production.
The molecular structure of (R)-rivastigmine tartrate can be represented with the following features:
The three-dimensional structure can be visualized using molecular modeling software, demonstrating the spatial arrangement critical for its biological activity.
The primary reactions involved in the synthesis of (R)-rivastigmine tartrate include:
These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and identify any potential impurities.
(R)-Rivastigmine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, rivastigmine increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent .
The inhibition process can be summarized as follows:
These properties are critical for formulation development and determining appropriate storage conditions.
(R)-Rivastigmine tartrate is primarily used in clinical settings for:
Research continues into its potential uses beyond these indications, exploring its effects on other neurodegenerative disorders due to its cholinergic activity .
(R)-Rivastigmine Tartrate Salt is a defined stereoisomeric complex formed between the acetylcholinesterase inhibitor (S)-rivastigmine (also historically designated as (R)-rivastigmine in some pharmacological contexts) and L-(+)-tartaric acid. The active pharmaceutical ingredient (API) corresponds to (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (2R,3R)-2,3-dihydroxysuccinate, with the carbamate moiety attached to the phenolic ring. The critical chiral center resides at the α-carbon of the phenethylamine side chain, possessing an absolute (S)-configuration in the rivastigmine moiety [2] [4].
The tartrate counterion, (2R,3R)-(−)-tartaric acid, provides complementary stereochemistry that influences the crystalline packing and stability of the complex. X-ray crystallographic analysis would reveal a diastereomeric salt formation, though specific bond angles and torsion parameters require further crystallographic determination. The molecular formula is established as C₁₈H₂₈N₂O₈, with a precise molecular weight of 400.423 g/mol [2] [4]. This configuration is pharmacologically relevant as cholinesterase inhibition exhibits stereoselective binding, though specific activity comparisons between enantiomers were not provided in the analyzed sources.
(R)-Rivastigmine Tartrate Salt manifests as a white to beige crystalline powder with a characteristic melting point range of 123–125°C. Its aqueous solubility is reported as approximately 15 mg/mL, yielding clear solutions, which is a critical factor for bioavailability and formulation design. The salt exhibits a boiling point of 316.2°C at standard atmospheric pressure (760 mmHg) and a flash point of 145°C, indicating moderate thermal stability under processing conditions [2] [4].
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₈H₂₈N₂O₈ | |
Molecular Weight | 400.423 g/mol | |
Melting Point | 123–125°C | |
Boiling Point | 316.2°C | At 760 mmHg |
Flash Point | 145°C | |
Water Solubility | ~15 mg/mL | Clear solution |
Specific Rotation ([α]D²⁰) | +4.7° | c = 5 in ethanol |
Vapor Pressure | 0.000416 mmHg | At 25°C |
Storage Stability | 2–8°C (recommended) |
Crystallographic stability is maintained under ambient conditions, though hygroscopicity data was not explicitly provided. The specific optical rotation is measured as [α]D²⁰ = +4.7° (c = 5, ethanol), serving as a critical quality control parameter for chiral purity [4]. Storage at 2–8°C in a freezer is recommended for long-term stability, reflecting potential sensitivity to elevated temperatures or humidity despite its crystalline solid-state form [2].
Salt selection profoundly impacts the pharmaceutical profile of rivastigmine. The tartrate form offers distinct advantages in crystallinity and handling compared to the hydrochloride salt or free base. The free base (C₁₄H₂₂N₂O₂, MW 250.34 g/mol) is a liquid at room temperature (density: 1.038±0.06 g/cm³), posing challenges in purification, dosing accuracy, and solid dosage form manufacturing [1]. Conversion to solid salts resolves these limitations:
Free Base: Low melting liquid complicates handling but offers theoretical advantages in transdermal permeation (exploited in patch formulations not discussed here).
Table 2: Comparison of Rivastigmine Salt and Free Base Forms
Property | Tartrate Salt | Free Base | Hydrochloride Salt (Inferred) |
---|---|---|---|
State | Crystalline solid | Liquid | Crystalline solid |
Molecular Weight | 400.423 g/mol | 250.34 g/mol | ~286.8 g/mol (est.) |
Melting Point | 123–125°C | Not applicable (liquid) | Higher than tartrate (est.) |
Water Solubility | ~15 mg/mL | Soluble in DMSO (≥50 mg/mL) | High (typically > tartrate) |
Handling | Powder, easy to weigh | Oily liquid, challenging to dose | Powder, may be hygroscopic |
The tartrate salt’s lower solubility compared to typical hydrochlorides might be leveraged for controlled-release formulations, though this requires experimental verification beyond the provided data [1] [4].
The tartrate salt’s stability arises from intricate hydrogen-bonding networks between the ionized rivastigmine cation and the tartrate dianion. While crystallographic coordinates were not provided in the analyzed sources, the physicochemical behavior implies extended bonding patterns characteristic of carboxylate-ammonium salts. Key interactions include:
Donor Group | Acceptor Group | Bond Strength | Role in Crystal Packing |
---|---|---|---|
Tartrate: α-OH | Rivastigmine: Carbamate C=O | Moderate | Intermolecular cross-linking |
Tartrate: α-OH | Tartrate: Carboxylate O⁻ | Strong | Intramolecular chelation |
Rivastigmine: N⁺–H (if present) | Tartrate: Carboxylate O⁻ | Strong | Primary ion-pair interaction |
Water (hydrates): O–H | Tartrate O⁻ / Rivastigmine O | Variable | Stabilizes hydrate form |
This bonding network confers higher melting points and reduced hygroscopicity compared to non-hydrogen-bonded salts. The specific rotation ([α]D²⁰ = +4.7°) further suggests a defined chiral environment influenced by these interactions [4]. Stability under ambient conditions (though recommending 2–8°C storage) implies that these bonds persist sufficiently to prevent deliquescence or decomposition under typical processing humidity.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5